UCM 724
Description
UCMs are typically associated with organic aerosols and comprise hundreds of structurally diverse compounds, including oxygenated organics, alkanes, and semi-volatile species. UCMs are critical in atmospheric studies due to their roles in air quality, climate forcing, and health impacts.
Properties
CAS No. |
1032821-57-0 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.37 |
IUPAC Name |
1-((8-methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-yl)methyl)urea |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-7-6-14-8-12-4-2-3-5-13(12)9-15(17(14)10-16)11-20-18(19)21/h2-7,10,15H,8-9,11H2,1H3,(H3,19,20,21) |
InChI Key |
DIXNMQKCFFPTKU-UHFFFAOYSA-N |
SMILES |
O=C(N)NCC1C2=CC(OC)=CC=C2CC3=CC=CC=C3C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCM 724, UCM-724, UCM724 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
UCM 724’s properties and behavior can be contextualized by comparing it to structurally or functionally related compounds identified in UCMs. Key comparisons are summarized below:
Table 1: Comparative Properties of this compound and Similar Compounds
Note: this compound properties are inferred based on UCM compositional trends . C = Saturation concentration (µg/m³), a volatility metric.
Key Findings:
Unlike C25 alkane (a primary hydrocarbon), this compound likely originates from oxidized precursors, aligning with its pairing with MV–OOA (more oxidized organic aerosol) .
Volatility and Atmospheric Behavior: this compound’s intermediate volatility (C* ≈ 10³ µg/m³) places it between low-volatility dicarboxylic acids (e.g., phthalic acid) and semi-volatile aldehydes (e.g., pinonaldehyde). This facilitates partitioning between gas and particle phases, influencing aerosol growth .
Analytical Challenges: Unlike discrete compounds (e.g., nonanoic acid), this compound cannot be individually resolved via standard mass spectrometry, requiring advanced factor analysis (e.g., aerosol mass spectrometer, AMS) for indirect identification .
Research Implications and Limitations
- Contradictions : references "UCM" in geotechnical engineering (Unified Convergence Mode), unrelated to atmospheric chemistry. This highlights the need to clarify acronyms in interdisciplinary contexts.
- Data Gaps : The provided evidence lacks explicit structural or spectral data for this compound. Further studies using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) are needed to resolve its identity .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying UCM 724?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor . For example:
- Population: this compound in model systems (e.g., chromatography, drug interactions).
- Intervention: Variable pH/temperature conditions.
- Comparison: Control groups with standard compounds.
- Outcome: Quantify separation efficiency or stability.
Q. What experimental design principles are critical for initial studies of this compound?
- Methodology :
- Define independent variables (e.g., concentration, solvent polarity) and dependent variables (e.g., retention time, spectral peaks).
- Include controls (e.g., blank runs, reference compounds) to isolate this compound-specific effects .
- Use triplicate trials to assess reproducibility .
- Example: A study on this compound’s solubility might test 5 solvents at 3 temperatures, with controls for solvent purity .
Q. How can researchers ensure reliable data collection for this compound’s physicochemical properties?
- Methodology :
- Standardize instrumentation (e.g., HPLC, NMR calibration) and document protocols (e.g., sample preparation steps) .
- Use validated tools like STATISTICA for preliminary analysis to avoid Excel-induced errors (e.g., incorrect normalization) .
- Maintain a lab notebook with timestamps and raw data backups .
Advanced Research Questions
Q. What statistical methods are recommended for resolving contradictions in this compound’s experimental data?
- Methodology :
- Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., humidity affecting crystallization) .
- Use error propagation models to quantify uncertainty in derived parameters (e.g., partition coefficients) .
- Case Study: Discrepancies in this compound’s thermal stability data were resolved by comparing degradation products via LC-MS and ANOVA .
Q. How can interdisciplinary approaches enhance this compound’s research outcomes?
- Methodology :
- Integrate computational chemistry (e.g., molecular docking to predict this compound’s binding affinity) with wet-lab validation .
- Combine spectral analysis (FTIR, Raman) with kinetic modeling to study reaction mechanisms .
- Example: A mixed-methods study paired this compound’s NMR data with DFT calculations to explain anomalous peak splitting .
Q. What strategies ensure reproducibility in this compound studies across labs?
- Methodology :
- Publish detailed protocols (e.g., IUPAC-compliant synthesis steps) and raw datasets in FAIR (Findable, Accessible, Interoperable, Reusable) repositories .
- Use collaborative platforms (e.g., ELN) to standardize data entry and share metadata (e.g., batch-specific impurities) .
- Replicate key findings using independent methods (e.g., comparing HPLC vs. capillary electrophoresis for purity assays) .
Q. How should researchers analyze conflicting data on this compound’s biological activity?
- Methodology :
- Conduct dose-response meta-analysis to reconcile IC50 variations across studies, adjusting for cell-line specificity .
- Validate assays with positive/negative controls (e.g., known inhibitors for enzyme studies) .
- Example: Contradictory cytotoxicity results were attributed to differences in cell culture media’s ionic strength .
Methodological Best Practices
Q. What tools and workflows optimize this compound’s data management?
- Tools :
- STATISTICA Data Miner for pattern recognition in large datasets (e.g., chromatographic peaks) .
- Electronic Lab Notebooks (ELN) for traceable data logging .
- Workflow :
- Preprocess raw data (e.g., baseline correction for spectra).
- Archive datasets with metadata (e.g., instrument settings, operator IDs) .
Q. How to validate this compound’s structural characterization results?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
